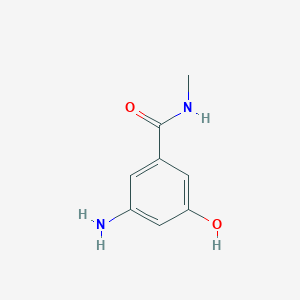
2-(Thiolan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiolan-3-yl)propanoic acid is an organic compound with the molecular formula C7H12O2S It is a derivative of propanoic acid, where a thiolane ring is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and avoids the use of environmentally harmful reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-(Thiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
科学的研究の応用
2-(Thiolan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Thiolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiolane ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
2-Amino-3-(thiolan-3-yl)propanoic acid hydrochloride: A similar compound with an amino group instead of a carboxylic acid group.
L-Tryptophan derivatives: Compounds like (S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid share structural similarities.
Uniqueness
2-(Thiolan-3-yl)propanoic acid is unique due to its thiolane ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H12O2S |
|---|---|
分子量 |
160.24 g/mol |
IUPAC名 |
2-(thiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O2S/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
InChIキー |
ZGZSXVRLQNAKIE-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCSC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)










